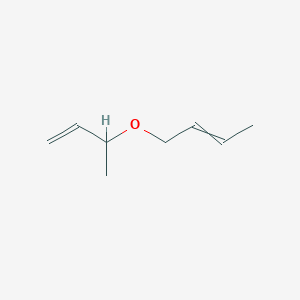
3-(2-Butenyloxy)-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Butenyloxy)-1-butene is an organic compound with the molecular formula C8H14O It is a derivative of butene, characterized by the presence of an ether linkage between two butene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2-Butenyloxy)-1-butene can be synthesized through the positional isomerization of 2-butene. This process involves the use of sulfocation exchanger catalysts at temperatures ranging from 50 to 60°C. The equilibrium ratio of the sum of 2-butenes to 1-butene is approximately 20:1. Careful rectification is employed to separate the relatively high-boiling 2-butenes from 1-butene .
Industrial Production Methods
The industrial production of 1-butene, 3-(2-butenyloxy)- involves the continuous distillation of purified 2-butene into 1-butene. This method ensures the production of pure 1-butene with minimal impurities, making it suitable for various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Butenyloxy)-1-butene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like chlorine and bromine are often employed in substitution reactions.
Major Products Formed
Oxidation: The major products include various alcohols, aldehydes, and carboxylic acids.
Reduction: The primary products are alkanes and alkenes.
Substitution: The main products are halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(2-Butenyloxy)-1-butene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-butene, 3-(2-butenyloxy)- involves its interaction with various molecular targets and pathways. The compound can undergo alkylation reactions, where it reacts with isobutane in the presence of acid zeolites. This process involves the protonation of isobutane, leading to the formation of alkylated products . Additionally, the compound can participate in hydrogenation reactions, where it is selectively hydrogenated to form 1-butene .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butene: A simple alkene with the formula C4H8.
2-Butene: An isomer of 1-butene with a different position of the double bond.
1,3-Butadiene: A diene with two double bonds, used in the production of synthetic rubber.
Uniqueness
3-(2-Butenyloxy)-1-butene is unique due to its ether linkage between two butene units, which imparts distinct chemical and physical properties. This structural feature differentiates it from other butene derivatives and contributes to its specific reactivity and applications .
Eigenschaften
CAS-Nummer |
1476-05-7 |
|---|---|
Molekularformel |
C30H50O2 |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
1-but-3-en-2-yloxybut-2-ene |
InChI |
InChI=1S/C8H14O/c1-4-6-7-9-8(3)5-2/h4-6,8H,2,7H2,1,3H3 |
InChI-Schlüssel |
XYFNXHGRCIZMQQ-UHFFFAOYSA-N |
SMILES |
CC=CCOC(C)C=C |
Kanonische SMILES |
CC=CCOC(C)C=C |
Synonyme |
3-(2-Butenyloxy)-1-butene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















